Benzaldehyde, 2-(heptyloxy)-

Übersicht

Beschreibung

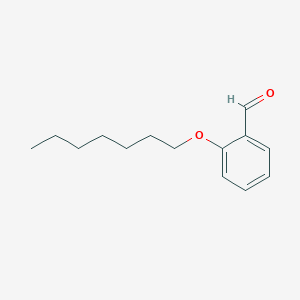

Benzaldehyde, 2-(heptyloxy)- is an organic compound with the molecular formula C14H20O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a heptyloxy group at the second position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(heptyloxy)- typically involves the alkylation of benzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of Benzaldehyde, 2-(heptyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Benzaldehyde, 2-(heptyloxy)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of Benzaldehyde, 2-(heptyloxy)- with reducing agents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyloxy group can be replaced with other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst

Major Products:

Oxidation: 2-(Heptyloxy)benzoic acid.

Reduction: 2-(Heptyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 2-(heptyloxy)-, also known as 4-(heptyloxy)benzaldehyde, is an organic compound that has garnered attention due to its unique structural characteristics and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This article explores the scientific research applications of this compound, highlighting its biological activities, synthesis methods, and comparative analysis with similar compounds.

Chemical Properties and Structure

Benzaldehyde, 2-(heptyloxy)- has a molecular formula of CHO and a molecular weight of approximately 206.28 g/mol. The structure features a benzene ring substituted with a heptyloxy group and a formyl group (-CHO), which contributes to its distinctive physical and chemical properties. It appears as a colorless to pale yellow liquid with a characteristic odor, making it suitable for various applications in organic synthesis and industry.

Research has indicated that benzaldehyde, 2-(heptyloxy)- exhibits potential antimicrobial and anticancer properties. Studies suggest that compounds with similar structures may show significant activity against various bacterial strains and cancer cell lines. The mechanism of action often involves interaction with specific enzymes or receptors in biological systems, leading to alterations in cell function or viability.

Case Studies:

- Antimicrobial Activity: Investigations have shown that benzaldehyde derivatives can inhibit the growth of pathogenic bacteria. For instance, studies on alkoxy-substituted benzaldehydes have demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Properties: Research into similar compounds has revealed their capacity to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Organic Synthesis

Benzaldehyde, 2-(heptyloxy)- serves as a versatile intermediate in organic synthesis. Its aldehyde functional group allows it to participate in various chemical reactions such as:

- Condensation Reactions: It can react with amines to form Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals.

- Reduction Reactions: It can be reduced to alcohols using reagents like sodium borohydride.

- Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.

Material Science

The unique properties of benzaldehyde, 2-(heptyloxy)- make it suitable for applications in material science:

- Liquid Crystals: Research has explored its potential in developing liquid crystalline materials due to its structural characteristics that favor mesomorphic behavior .

- Photoluminescent Materials: Studies indicate that compounds with similar alkoxy substitutions can exhibit photoluminescent properties, making them candidates for optoelectronic applications .

Wirkmechanismus

The mechanism of action of Benzaldehyde, 2-(heptyloxy)- involves its interaction with cellular macromolecules. It can form covalent bonds with proteins and nucleic acids, affecting their function. The compound’s aldehyde group is highly reactive, allowing it to participate in various biochemical reactions. It targets specific enzymes and pathways, leading to changes in cellular metabolism and signaling .

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: The parent compound, with a simpler structure and different reactivity.

2-(Methoxy)benzaldehyde: Similar structure but with a methoxy group instead of a heptyloxy group.

2-(Ethoxy)benzaldehyde: Contains an ethoxy group, leading to different chemical properties and applications

Uniqueness: Benzaldehyde, 2-(heptyloxy)- is unique due to its longer alkyl chain, which imparts different solubility and reactivity characteristics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic interactions and steric effects .

Biologische Aktivität

Benzaldehyde, 2-(heptyloxy)- is an aromatic aldehyde with notable biological activities. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment and antimicrobial properties. The following sections detail its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

Benzaldehyde, 2-(heptyloxy)- can be represented structurally as follows:

This compound features a heptyloxy group attached to a benzaldehyde moiety, enhancing its lipophilicity and potentially influencing its interaction with biological systems.

Anticancer Properties

Research indicates that benzaldehyde derivatives may exhibit anticancer properties through various mechanisms:

- Cytotoxic Activity : Benzaldehyde has been shown to induce apoptosis in cancer cells. For instance, in studies involving vitamin B17 (which generates benzaldehyde), it was noted that the compound could significantly increase the concentration of cytotoxic agents within cancer cells, leading to enhanced cell death .

- Mechanism of Action : The cytotoxic effect is attributed to the ability of benzaldehyde to penetrate cell membranes and disrupt mitochondrial function, ultimately leading to cell death. This mechanism is particularly relevant in the context of cancers that arise from primitive embryonic cells .

Antimicrobial Activity

Benzaldehyde and its derivatives have also demonstrated antimicrobial properties:

- Inhibition of Pathogens : Studies have reported that certain benzaldehyde derivatives can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa, which is known for causing skin infections. The presence of benzaldehyde in metabolic pathways may contribute to reducing bacterial load on skin surfaces .

- Minimum Inhibitory Concentration (MIC) : Specific derivatives have been tested for their MIC against various bacterial strains. For example, compounds derived from natural products showed significant antimicrobial activity with MIC values indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of benzaldehyde, 2-(heptyloxy)- can be influenced by structural modifications. A study on related compounds highlighted that:

- Alkyl Chain Length : Modifications in the alkyl chain length significantly affect the inhibitory activity against specific enzymes. For instance, longer alkyl chains were associated with improved inhibition rates against sphingosine kinases (SphK1 and SphK2) compared to shorter chains .

- Substituent Effects : The presence of different substituents on the benzene ring can also modify the biological activity. Compounds with bulky or electron-withdrawing groups showed varying degrees of efficacy in inhibiting cell proliferation .

Data Tables

The following table summarizes some key findings related to the biological activity of benzaldehyde derivatives:

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| Benzaldehyde | Cytotoxic | 3000 (in cancer cells) | Enhances drug concentration inside cells |

| Benzaldehyde, 2-(heptyloxy)- | Antimicrobial | 62.5 (against Bacillus cereus) | Effective at low concentrations |

| Alkylated Bergenin Derivative | Immunosuppressive | 3.52 | Strong inhibition on mouse splenocytes |

Case Studies

- Anticancer Mechanism : A case study involving vitamin B17 showed that upon metabolism, it releases benzaldehyde which accumulates around cancer cells, leading to a higher concentration of cytotoxic agents inside these cells compared to normal cells .

- Antimicrobial Efficacy : Another study documented the effects of benzaldehyde on Pseudomonas aeruginosa where it was found that certain dietary supplements containing benzaldehyde reduced bacterial counts on human skin, suggesting a potential application in skincare products .

Eigenschaften

IUPAC Name |

2-heptoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-8-11-16-14-10-7-6-9-13(14)12-15/h6-7,9-10,12H,2-5,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPPLOSMFKYAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597188 | |

| Record name | 2-(Heptyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66049-86-3 | |

| Record name | 2-(Heptyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.